Butyl fructofuranoside

Description

Overview of Fructofuranosides and Glycosidic Linkages in Academic Research

Fructofuranosides are a class of carbohydrate derivatives where a fructose (B13574) molecule in its five-membered ring form, known as a furanose, is linked to another chemical group via a glycosidic bond. britannica.com These linkages are covalent bonds formed between the anomeric carbon of the carbohydrate and a hydroxyl group of another molecule. numberanalytics.comwikipedia.org This reaction, typically catalyzed by enzymes like glycosyltransferases, involves the loss of a water molecule. numberanalytics.com Conversely, the cleavage of these bonds, or hydrolysis, is often catalyzed by acids or enzymes such as glycosidases. numberanalytics.comcdnsciencepub.com

The structure of the resulting glycoside is complex and is defined by the specific anomeric configuration (alpha or beta), the ring size (furanose or pyranose), and the connectivity between the units. For instance, the well-known disaccharide sucrose (B13894) is systematically named O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, indicating a glycosidic bond between the anomeric carbon 1 of α-D-glucose and the anomeric carbon 2 of β-D-fructose. numberanalytics.comwikipedia.org

Glycosidic bonds are of paramount importance in biological systems, playing crucial roles in cell-cell recognition, energy storage in the form of polysaccharides like starch and glycogen, and forming the structural components of cell walls, such as cellulose. numberanalytics.com Fructofuranosides, as part of this larger family of glycosides, are subjects of extensive research due to their presence in numerous natural products and their utility in chemical synthesis. researchgate.netabo.fi

Significance of Butyl Fructofuranoside as a Model Compound in Carbohydrate Studies

This compound serves as a significant model compound in carbohydrate chemistry for several reasons. Its relatively simple structure, consisting of a fructose core and a butyl group, makes it an ideal substrate for studying the fundamental properties and reactions of fructofuranosides without the complexities of larger, more elaborate molecules.

Research has demonstrated the utility of this compound in the synthesis of more complex carbohydrate structures. For example, it is a key component in the synthesis of butyl-fructooligosaccharides (B-FOSs), which are being investigated as novel prebiotics. mdpi.comnih.gov These studies use this compound as a starting point to create larger molecules with specific biological functions, highlighting its role as a foundational building block. mdpi.com

Furthermore, this compound has been isolated from various natural sources, including the roots of Brassica rapa (turnip) and the bark of Walsura yunnanensis. researchgate.netnih.govnih.gov Its natural occurrence underscores its relevance in the study of plant-based carbohydrates and their derivatives. The characterization of naturally occurring this compound and its synthetic analogues allows researchers to explore the chemical diversity and biological roles of fructofuranosides.

The study of the hydrolysis of simple alkyl glycosides like this compound provides insight into the stability and reactivity of the glycosidic bond under various conditions. Research on the acid hydrolysis of related alkyl glycosides has shown that the rate of hydrolysis is influenced by the nature of the alkyl group. cdnsciencepub.com This makes this compound a useful model for understanding reaction mechanisms that are broadly applicable to more complex carbohydrates.

Isomeric Forms of this compound: Alpha and Beta Anomers

Like other glycosides, this compound exists in two primary isomeric forms, known as anomers: alpha (α) and beta (β). vedantu.com These anomers are diastereomers that differ in the configuration at the anomeric carbon, which for a fructofuranoside is the C-2 carbon. vedantu.com

The formation of these anomers occurs during the cyclization of the linear fructose molecule into its furanose ring structure. The hydroxyl group on the anomeric carbon (C-2) can be oriented in one of two positions relative to the plane of the ring, resulting in the α and β forms. vedantu.compearson.com In aqueous solution, fructose exists as an equilibrium mixture of its different cyclic and open-chain forms, with the β-fructofuranose and α-fructofuranose forms being significant components. abo.filibretexts.org

Both α- and β-anomers of this compound have been identified and characterized in research.

n-Butyl α-D-fructofuranoside has been identified as a constituent of the bark of Walsura yunnanenis. nih.gov

n-Butyl β-D-fructofuranoside has been isolated from the roots of Brassica rapa ssp. campestris. nih.gov

The stereochemistry of the anomeric linkage is crucial as it significantly influences the chemical and physical properties of the molecule, as well as its biological activity. For example, enzymes often exhibit high stereospecificity, meaning they will only act on one anomer. Invertase, for instance, specifically hydrolyzes β-fructofuranosides. dalalinstitute.com The synthesis of specific anomers, such as the stereospecific synthesis of β-d-fructofuranosides, is an important area of research in carbohydrate chemistry. capes.gov.br

| Anomer | Configuration at C-2 | Natural Source Example |

|---|---|---|

| α-D-fructofuranoside | The glycosidic bond is on the opposite side of the ring from the CH2OH group at C-5. | Walsura yunnanensis nih.gov |

| β-D-fructofuranoside | The glycosidic bond is on the same side of the ring as the CH2OH group at C-5. | Brassica rapa ssp. campestris nih.gov |

Historical Perspectives and Foundational Research on Fructofuranoside Chemistry

The study of fructofuranoside chemistry is built upon the foundational discovery of fructose itself. The French chemist Augustin-Pierre Dubrunfaut first identified fructose in 1847, laying the groundwork for future investigations into its structure and reactivity. abo.fi Early research focused on understanding the various isomeric forms that fructose could adopt, including its five-membered furanose and six-membered pyranose ring structures. abo.fiucr.edu

A significant area of foundational research has been the study of the hydrolysis of glycosidic bonds. Early 20th-century work established the mechanisms of acid-catalyzed hydrolysis, a process fundamental to the structural analysis of oligosaccharides and polysaccharides. cdnsciencepub.com These studies revealed that the rate of hydrolysis is dependent on factors such as the ring size, with furanosides generally hydrolyzing much more rapidly than pyranosides. cdnsciencepub.com

More recent historical developments in the field, particularly from the latter half of the 20th century, have focused on the stereoselective synthesis of glycosides and the detailed conformational analysis of carbohydrate structures using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR). rsc.orglsu.edu A 1991 dissertation on fructofuranose chemistry, for example, detailed NMR studies to unequivocally assign the structure of D-fructofuranose 2,6-bisphosphate and investigated the conformational specificity of enzyme active sites for fructofuranose ligands. lsu.edu This type of research has been critical for understanding how fructofuranosides are recognized and processed in biological systems. lsu.edu The development of methods for the synthesis of specific fructofuranosides, such as ethyl α- and β-D-fructofuranosides from sucrose, has also been an important area of investigation. cdnsciencepub.com

Structure

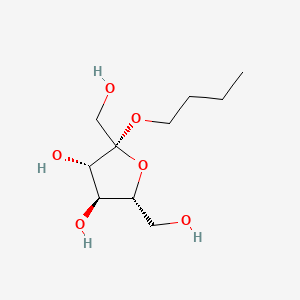

2D Structure

3D Structure

Properties

CAS No. |

80971-60-4 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

InChI Key |

XRGRZXPJJVQDJO-DOLQZWNJSA-N |

SMILES |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

Canonical SMILES |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

Synonyms |

utyl fructofuranoside n-butyl-alpha-D-fructofuranoside n-butyl-beta-D-fructofuranoside |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Fructofuranosides

Chemical Glycosylation Approaches

The formation of the glycosidic bond between a fructose (B13574) unit and butanol is achieved through chemical glycosylation, a cornerstone of carbohydrate chemistry. This process involves the reaction of an activated fructose derivative, known as the glycosyl donor, with butanol, which acts as the glycosyl acceptor. acs.org The stereochemical outcome of this reaction is highly dependent on a multitude of factors, including the chosen synthetic route, protecting groups, and reaction conditions. acs.orgnih.gov

General Principles of O-Glycoside Formation

The synthesis of an O-glycoside, such as butyl fructofuranoside, involves the formation of a bond between the anomeric carbon of the fructose donor and the oxygen atom of the butanol acceptor. masterorganicchemistry.com This reaction is fundamentally a nucleophilic substitution at the anomeric center. rsc.org The process begins with the activation of the glycosyl donor, which typically bears a leaving group at the anomeric position (C-2 for fructose). This activation generates a reactive electrophilic species. acs.org The butanol acceptor then attacks this electrophile, leading to the formation of the glycosidic linkage. rsc.org

Glycosylation reactions can proceed through a spectrum of mechanisms, ranging from a dissociative SN1-type pathway to an associative SN2-type pathway. rsc.orgnih.gov

SN1 (Dissociative) Pathway: This mechanism involves the departure of the leaving group to form a discrete glycosyl oxocarbenium ion intermediate. This planar, highly reactive species can then be attacked by the butanol acceptor from either the top (α) or bottom (β) face, often leading to a mixture of anomeric products. rsc.orgresearchgate.net The α-anomer is frequently favored in fructofuranosylation reactions under these conditions. rsc.org

SN2 (Associative) Pathway: In this concerted mechanism, the nucleophilic attack by butanol occurs simultaneously with the departure of the leaving group. nih.gov This process typically results in an inversion of configuration at the anomeric center. nih.govnih.gov For example, starting with an α-configured donor would lead to a β-configured this compound. mdpi.com

The actual operative mechanism is often a hybrid or lies on a continuum between these two extremes, influenced by the stability of the oxocarbenium ion, the nucleophilicity of the acceptor, the nature of the solvent, and the promoter system used. rsc.orgnih.gov

Mechanistic Investigations of Chemical Glycosylation Reactions

Understanding the intricate mechanisms of glycosylation is crucial for the rational design of new and improved synthetic methods. rsc.orgnih.gov Studies often focus on elucidating the position of the reaction mechanism on the SN1-SN2 spectrum. rsc.org The formation of key intermediates, such as covalent glycosyl triflates or oxocarbenium ions, is a central topic of investigation. nih.gov

Crossover experiments are a valuable tool for distinguishing between intramolecular and intermolecular pathways, particularly in tethered glycosylations. umaine.edu For instance, a double-labeled crossover experiment revealed that a specific tethered glycosylation proceeded through a mix of intramolecular (33-38%) and intermolecular (62-67%) pathways. umaine.edu

Computational studies and kinetic isotope effect (KIE) experiments provide deeper insight into the transition state structures. nih.gov Primary ¹³C KIEs have been used to dissect glycosylation mechanisms, revealing that many reactions, previously assumed to be dissociative (SN1-like), actually have significant associative (SN2) character. nih.gov For example, studies on manno- and glucopyranosides have shown that the transition states can be described as associative displacements of intermediate covalent glycosyl triflates. nih.gov Such detailed mechanistic work allows chemists to move beyond empirical observations and towards a more predictive science of glycosidic bond formation. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in chemical synthesis. Key parameters that are often adjusted include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.

For instance, in a related synthesis of butylgalactoside, response surface methodology was used to optimize reaction conditions. researchgate.net The study identified temperature, water-to-butanol volume ratio, lactose (B1674315) concentration, and enzyme concentration as critical factors influencing the product concentration and conversion yield. researchgate.net A similar systematic approach can be applied to the chemical synthesis of this compound to enhance its production.

The choice of solvent and catalyst is also paramount. While strong mineral acids are traditional catalysts in Fischer glycosylation, the use of solid acid catalysts can simplify product purification and minimize corrosive effects. rsc.orgnih.gov The solvent system must be carefully selected to ensure the solubility of both the carbohydrate and the alcohol, which can be challenging with longer-chain alcohols. nih.gov

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis, or biocatalysis, offers a highly specific and environmentally benign alternative to chemical methods for producing this compound. This approach typically utilizes enzymes known as fructosyltransferases or β-fructofuranosidases.

Identification and Characterization of Fructosyltransferases for Transfructosylation

Fructosyltransferases (FTases) are enzymes that catalyze the transfer of a fructosyl group from a donor substrate, commonly sucrose (B13894), to an acceptor molecule. nih.gov These enzymes are found in a variety of microorganisms, particularly in filamentous fungi. nih.gov For the synthesis of this compound, the acceptor molecule is butanol. The identification and characterization of suitable fructosyltransferases are critical for developing an efficient biocatalytic process.

The specificity of a fructosyltransferase towards the acceptor molecule is a key determinant of the reaction's success. Some enzymes exhibit broad acceptor specificity, allowing them to utilize a range of alcohols, including butanol. For example, a β-fructofuranosidase from Aspergillus sydowi has been shown to efficiently transfer the fructose residue of sucrose to trehalose, demonstrating its transfructosylating capability. nih.gov In a study on the enzymatic preparation of alkyl β-D-fructofuranosides, it was observed that alcohols larger than butanol were not effectively glycosylated, suggesting a degree of specificity based on the alkyl chain length. researchgate.net

Regioselectivity refers to the enzyme's ability to transfer the fructosyl group to a specific hydroxyl group on the acceptor molecule. In the case of butanol, which has a primary hydroxyl group, the transfer is expected to occur at this position. The regioselectivity of fructosyltransferases is a well-documented phenomenon. For instance, in the synthesis of lauroyl-fructooligosaccharide esters, a lipase (B570770) demonstrated regioselective acylation at the 6-OH of the terminal fructosyl moiety. tandfonline.comfigshare.com Similarly, a β-fructofuranosidase from Aspergillus sydowi specifically transferred a fructose residue to the C6-OH position of a glucose residue in trehalose. nih.gov Molecular studies have begun to unravel the structural basis for this regioselectivity in GH68 family enzymes, which includes levansucrases and β-fructofuranosidases. nih.gov

Biocatalytic Systems for this compound Production

The production of this compound via biocatalysis can be carried out using either purified enzymes or whole microbial cells.

Whole-cell biotransformation is an attractive approach that utilizes intact microbial cells containing the desired enzyme activity. This method avoids the often costly and time-consuming process of enzyme purification. nih.gov Whole-cell systems have been successfully employed for the synthesis of various alkyl glycosides. researchgate.netresearchgate.net For example, whole cells of Pichia etchellsii have been used for the synthesis of long-chain alkyl glucosides from methyl-β-D-glucopyranoside and fatty alcohols. researchgate.net In this process, a high yield of octyl glucoside was achieved by optimizing reaction conditions such as water content and substrate concentration. researchgate.net Similarly, whole cells of Microbacterium paraoxydans have been used to produce hexyl α-glucoside. google.com These examples highlight the potential of using whole-cell biocatalysts for the efficient and cost-effective production of this compound. The cells can be used in a free or immobilized state, with immobilization often leading to enhanced stability and reusability of the biocatalyst. nih.gov

| Parameter | Optimized Condition (Butylgalactoside Synthesis) | Reference |

| Temperature | 45°C | researchgate.net |

| Water-to-Butanol Volume Ratio | 44% | researchgate.net |

| Lactose Concentration | 134 g/L | researchgate.net |

| Enzyme Concentration | 1.5 g/L | researchgate.net |

| Max Conversion Yield | 79.5% | researchgate.net |

| Table 1: Optimized Reaction Conditions for a Related Alkyl Glycoside Synthesis. This data for butylgalactoside synthesis provides a model for the optimization of this compound production. |

| Enzyme Source | Acceptor | Product | Key Finding | Reference |

| Aspergillus sydowi | Trehalose | Fructosyl-trehalose | Specific transfer to C6-OH of glucose residue. | nih.gov |

| Not specified | Various alcohols | Alkyl β-D-fructofuranosides | Alcohols larger than butanol were not glycosylated. | researchgate.net |

| Candida antarctica lipase B | Fructooligosaccharides | Lauroyl-FOS esters | Regioselective acylation of the 6-OH of the terminal fructosyl moiety. | tandfonline.comfigshare.com |

| Table 2: Examples of Enzyme Specificity and Regioselectivity in Fructosylation and Related Reactions. |

| Biocatalyst | Substrates | Product | Yield | Reference |

| Pichia etchellsii (whole cells) | Methyl-β-D-glucopyranoside, n-octanol | Octyl glucoside | ~53% | researchgate.net |

| Microbacterium paraoxydans (whole cells) | Maltose, hexanol | Hexyl α-glucoside | ~25% | researchgate.net |

| Table 3: Examples of Whole-Cell Biotransformation for Alkyl Glycoside Production. |

Application of Isolated and Immobilized Enzymes

The synthesis of butyl fructofuranosides is effectively catalyzed by enzymes, particularly those from the glycoside hydrolase (GH) families, which can be used in either an isolated (free) or immobilized state. The choice between these forms depends on factors like stability, reusability, and process scalability.

Isolated Enzymes: Free enzymes in solution offer the advantage of maximum contact with substrates, potentially leading to high initial reaction rates. β-fructofuranosidases are commonly employed for their ability to catalyze the transfer of a fructose unit from a donor substrate, typically sucrose, to an acceptor molecule like butanol. researchgate.net For instance, research has shown the production of n-butyl-β-D-fructofuranoside using a crude enzyme preparation from Kluyveromyces lactis. researchgate.net In one study, n-butyl-β-D-fructofuranoside was successfully synthesized and isolated, demonstrating the feasibility of using soluble enzymes for producing these compounds. researchgate.net

Immobilized Enzymes: Immobilization involves confining the enzyme to a solid support material, which offers significant advantages for industrial applications, including enhanced stability, simplified product separation, and the potential for continuous operation and enzyme reuse. mdpi.com Various materials can be used as supports, such as silica (B1680970), polymers like Eupergit C, and microporous resins. researchgate.netscirp.org

For example, cyclodextrin (B1172386) glucosyltransferase (CGTase) from Thermoanaerobacter sp. has been covalently immobilized on Eupergit C for the synthesis of maltooligosyl fructofuranosides, a related class of compounds. researchgate.net This demonstrates a strategy where the enzyme is strongly bonded to the support, minimizing leaching. researchgate.net In a different approach, lipases have been immobilized on silica pre-treated with glutaraldehyde (B144438) for the synthesis of butyl ferulate, where the immobilized enzyme could be reused for several cycles. scirp.org Although a different ester, this highlights a common immobilization and reuse strategy. The immobilization of enzymes on hydrophobic supports can also modulate their activity and selectivity compared to their soluble counterparts. mdpi.com

The table below summarizes findings related to the enzymatic synthesis of this compound and related compounds.

| Enzyme Type | Form | Support Material | Substrates | Product | Yield/Conversion | Reference |

| β-fructofuranosidase | Isolated | - | Sucrose, Tyrosol | Tyrosol β-fructoside | - | researchgate.net |

| Unspecified | Isolated | - | - | n-butyl-β-D-fructofuranoside | 14.3% | researchgate.net |

| CGTase | Immobilized | Eupergit C | Starch, Sucrose | Maltooligosyl fructofuranoside | >80% | researchgate.net |

| Lipase (Steapsin) | Immobilized | Silica | Ferulic acid, Butanol | Butyl ferulate | ~64 mM | scirp.org |

Reaction Engineering for Enzymatic Pathways

Optimizing the reaction environment is crucial for maximizing the efficiency of the enzymatic synthesis of butyl fructofuranosides. Key engineering aspects include the selection of the solvent system and the fine-tuning of substrate and enzyme concentrations.

The reaction medium significantly influences enzyme stability, substrate solubility, and the equilibrium position of the synthesis reaction. While aqueous systems are the natural environment for enzymes, the low solubility of non-polar substrates like butanol can limit reaction efficiency.

Organic Solvents and Co-solvents: To enhance the solubility of hydrophobic substrates, organic solvents are often used. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) have been successfully used in the synthesis of butyl ferulate, a similar ester compound. scirp.org In some cases, a ternary system involving an organic solvent, the alcohol substrate (butanol), and an aqueous solution can be optimized to improve product yields. frontiersin.org For the synthesis of butyl-β-galactoside, using acetone (B3395972) as a cosolvent in a system with 1-butanol (B46404) and an aqueous lactose solution was found to significantly impact the reaction outcome. frontiersin.org The choice of solvent can also control reaction pathways; for instance, fructose conversion proceeds differently in DMSO compared to water or methanol (B129727). nih.gov

Supercritical CO2 (scCO2): Supercritical carbon dioxide (scCO2) has emerged as a green and highly tunable solvent for chemical reactions. beilstein-journals.org Operating above its critical temperature (31.1 °C) and pressure (72.8 bar), scCO2 exhibits properties of both a liquid and a gas, allowing for enhanced mass transfer while being non-toxic and easily removable from the reaction mixture. beilstein-journals.org Its low viscosity and high diffusivity can be advantageous in enzymatic reactions. beilstein-journals.org

While specific studies on this compound synthesis in scCO2 are not widely documented, the use of scCO2 in other enzymatic reactions provides a strong precedent. For example, Candida antarctica lipase B (CALB) has been used in scCO2 for the kinetic resolution of alcohols. tuwien.at The combination of enzymatic polymerization and controlled free-radical polymerization has also been successfully carried out in supercritical carbon dioxide. rsc.org These applications demonstrate that enzymes can maintain their catalytic activity in this non-aqueous medium, suggesting its potential for this compound synthesis, particularly for overcoming substrate solubility issues and simplifying downstream processing. tuwien.atnih.gov

The table below illustrates the impact of different solvent systems on related enzymatic syntheses.

| Reaction | Solvent System | Temperature | Key Finding | Reference |

| Butyl-β-galactoside synthesis | Acetone/1-butanol/aqueous | 30°C | Acetone as a cosolvent improved yield compared to a binary system. | frontiersin.org |

| Butyl ferulate synthesis | Dimethylsulfoxide (DMSO) | 45°C | DMSO served as an effective non-aqueous medium for the reaction. | scirp.org |

| Fructose conversion | DMSO vs. Water | 30-150°C | Reaction rate was three orders of magnitude larger in DMSO than in water. | nih.gov |

| Kinetic resolution of 1-phenylethanol | Supercritical CO2 / Ionic liquid | 50°C | High conversion (>99.9% ee) was achieved using immobilized lipase in scCO2. | tuwien.at |

The concentrations of the fructosyl donor (e.g., sucrose) and the acceptor (butanol), as well as the amount of enzyme used, are critical parameters that directly affect the rate of synthesis and the final product yield.

Substrate Concentration: Optimizing the molar ratio of substrates is essential. In many enzymatic syntheses, an excess of one substrate is used to shift the reaction equilibrium towards product formation. mdpi.com For the synthesis of butyl ferulate, for example, the optimal molar concentrations of ferulic acid and butanol were found to be 50 mM and 100 mM, respectively, indicating that a 1:2 ratio was favorable. scirp.org Conversely, in the synthesis of GOS from lactose, a high feed concentration of the donor substrate (300 g/kg) was used. nih.gov High substrate concentrations can sometimes lead to substrate inhibition, so finding the optimal balance is a key aspect of process development.

Enzyme Loading: The amount of enzyme, or enzyme loading, directly influences the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction and higher conversion within a given time. In the synthesis of butyl ferulate, the yield increased as the immobilized lipase concentration was raised from 5 to 15 mg/ml, after which the yield began to plateau. scirp.org Similarly, studies on galacto-oligosaccharide (GOS) synthesis in an enzyme membrane reactor investigated enzyme loads ranging from 17 to 190 U·g⁻¹. nih.gov However, a higher enzyme loading increases costs and can introduce mass transfer limitations, where the rate of substrate diffusion to the enzyme's active site becomes the bottleneck. Therefore, the optimal enzyme loading must balance reaction velocity with economic and physical constraints.

The following table presents data on the optimization of these parameters from related studies.

| Parameter Optimized | Reaction | Range Studied | Optimal Value | Effect | Reference |

| Reactant Molar Ratio | Butyl ferulate synthesis | Ferulic Acid:Butanol | 50 mM : 100 mM | Maximized ester yield. | scirp.org |

| Biocatalyst Concentration | Butyl ferulate synthesis | 5 - 30 mg/ml | 15 mg/ml | Achieved maximum yield of ~65 mM; higher concentrations did not improve yield. | scirp.org |

| Enzyme Load | GOS synthesis | 17 - 190 U·g⁻¹ | - | Varied to study the steady-state performance of the enzyme membrane reactor. | nih.gov |

| Lactose Feed Concentration | GOS synthesis | 300 g/kg⁻¹ | 300 g/kg⁻¹ | Maintained at a high fixed concentration to favor synthesis. | nih.gov |

Advanced Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for probing the molecular framework of butyl fructofuranoside. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating its detailed structure in solution.

NMR spectroscopy provides unparalleled insight into the connectivity and stereochemistry of molecules by analyzing the magnetic properties of atomic nuclei. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete structural picture.

The determination of the anomeric configuration (α or β) at the C-2 position is a critical step in the structural elucidation of this compound. This is achieved by analyzing key parameters from ¹H and ¹³C NMR spectra.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial clues regarding the anomeric configuration. Protons attached to the anomeric carbon in carbohydrates typically resonate in a distinct region of the spectrum (generally δ 4.4–6.0 ppm). nih.gov While fructofuranosides lack a proton directly on the anomeric carbon (C-2), the chemical shifts of protons on adjacent carbons (H-3, H-4) and the attached butyl group are influenced by the orientation of the butoxy substituent.

The ¹³C NMR spectrum is often more definitive. The chemical shift of the anomeric carbon (C-2, a quaternary carbon) is highly sensitive to its stereochemical environment. A significant difference in the resonance of C-2 is expected between the α and β anomers, allowing for unambiguous assignment when compared with data from reference compounds.

2D NMR Spectroscopy: To confirm the linkage between the butyl group and the fructofuranose ring and to assign all proton and carbon signals, a suite of 2D NMR experiments is utilized. emerypharma.comnih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It is used to trace the connectivity of the protons within the furanose ring and along the butyl chain, confirming the integrity of these structural units. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is the primary method for assigning the ¹³C signals based on the previously determined ¹H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is pivotal for establishing the glycosidic linkage. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be observed between the protons on the methylene (B1212753) group of the butyl chain adjacent to the oxygen atom (H-1') and the anomeric carbon (C-2) of the furanose ring. This observation provides conclusive evidence of the O-glycosidic bond at the anomeric center.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. For determining anomeric configuration, NOESY can reveal through-space interactions between protons on the butyl group and specific protons on the furanose ring, which differ depending on whether the butyl group is in an α or β orientation. rsc.org

The table below illustrates the expected NMR data for a representative this compound isomer, based on established principles of carbohydrate NMR spectroscopy.

| Position | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-1 | ~63.5 | ~3.70 (d), ~3.60 (d) | H-3, H-4 |

| C-2 | ~104.0 | - | H-1, H-3, H-1' |

| C-3 | ~77.0 | ~4.10 (d) | H-1, H-4, H-5 |

| C-4 | ~75.5 | ~3.90 (t) | H-3, H-5, H-6 |

| C-5 | ~82.0 | ~4.20 (m) | H-4, H-6 |

| C-6 | ~62.0 | ~3.80 (d), ~3.75 (d) | H-4, H-5 |

| C-1' (Butyl) | ~68.0 | ~3.65 (m) | C-2, C-2' |

| C-2' (Butyl) | ~32.0 | ~1.60 (m) | - |

| C-3' (Butyl) | ~19.5 | ~1.40 (m) | - |

| C-4' (Butyl) | ~14.0 | ~0.95 (t) | - |

Unlike the relatively rigid six-membered pyranose rings, five-membered furanose rings are known for their conformational flexibility. nih.gov The fructofuranose ring of this compound can adopt a range of non-planar conformations, which are typically described by a pseudorotational cycle. The two most common conformations are the Twist (T) and Envelope (E) forms.

NMR spectroscopy, in conjunction with computational modeling, is the primary method for studying these conformations in solution. nih.gov The analysis of three-bond proton-proton coupling constants (³JHH) around the furanose ring provides critical information. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the full set of ³JHH values, researchers can determine the preferred conformation or the equilibrium between different conformers of the furanose ring in solution. For instance, a small ³J₁,₂ value might suggest a different ring pucker compared to a larger value. This experimental data is often used as a benchmark for validating results from computational methods like Density Functional Theory (DFT), which can calculate the relative energies of different conformations. nih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Soft ionization techniques are particularly important for analyzing delicate molecules like carbohydrates, as they minimize fragmentation and preserve the molecular ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a highly sensitive technique well-suited for the analysis of carbohydrates and their derivatives. nih.govmdpi.com While direct analysis is possible, the sensitivity of MALDI-TOF-MS for neutral oligosaccharides can be enhanced through chemical derivatization. nih.gov This involves tagging the molecule with a group that ionizes more readily.

For analysis, the this compound sample is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase, typically as singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺). The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass, allowing for precise molecular weight determination. The technique has been successfully applied to related butyl-containing furanosides, demonstrating its utility. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique historically used for the analysis of non-volatile and thermally labile compounds like glycosides. In FAB-MS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. mdpi.com This process causes the analyte molecules to be sputtered from the matrix surface as ions.

FAB-MS is particularly effective for confirming the molecular weight of a compound by generating prominent pseudomolecular ions, such as [M+H]⁺ in positive-ion mode or [M-H]⁻ in negative-ion mode. For this compound (C₁₀H₂₀O₆, Molecular Weight: 236.26 g/mol ), FAB-MS would be expected to produce a strong signal corresponding to this mass, confirming the molecular formula.

| Technique | Ionization Mode | Expected Ion | Expected m/z Value | Purpose |

|---|---|---|---|---|

| FAB-MS | Positive | [M+H]⁺ | 237.14 | Molecular Ion Confirmation |

| FAB-MS | Positive | [M+Na]⁺ | 259.12 | Molecular Ion Confirmation |

| MALDI-TOF-MS | Positive | [M+Na]⁺ | 259.12 | High-Sensitivity Molecular Weight Determination |

| MALDI-TOF-MS | Positive | [M+K]⁺ | 275.10 | High-Sensitivity Molecular Weight Determination |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govupi.edu For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its molecular structure, which is composed of a fructofuranose ring and a butyl group linked by an ether bond.

The key functional groups and their expected vibrational frequencies are detailed below:

O-H Stretching: A broad and intense absorption band is typically observed in the region of 3650–3200 cm⁻¹. This band is characteristic of the hydroxyl (-OH) groups present on the fructofuranose ring and is broadened due to intermolecular hydrogen bonding. upi.edulibretexts.org

C-H Stretching: The spectrum shows sharp peaks between 3000 and 2850 cm⁻¹. These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl group's methylene (-CH₂) and methyl (-CH₃) components. libretexts.orgieeesem.com

C-O Stretching: Strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹, are indicative of C-O stretching vibrations. upi.eduieeesem.com These are complex bands resulting from the C-O bonds of the hydroxyl groups and the anomeric C-O-C glycosidic linkage connecting the butyl group to the furanose ring. The specific peaks around 1100-1000 cm⁻¹ can be attributed to the ether linkage and the primary and secondary alcohols of the sugar moiety. researchgate.net

C-H Bending: Vibrations corresponding to the bending or scissoring of C-H bonds in the alkyl chain appear in the 1470–1450 cm⁻¹ region. libretexts.orgieeesem.com

These spectral features collectively provide a molecular fingerprint, confirming the presence of the essential hydroxyl, alkyl, and ether functionalities that define this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching, H-bonded | 3650 - 3200 | Strong, Broad |

| Alkyl (-CH₃, -CH₂) | Stretching | 3000 - 2850 | Medium to Strong |

| Alkyl (-CH₂) | Bending (Scissoring) | 1470 - 1450 | Variable |

| Ether/Alcohol (C-O-C, C-OH) | Stretching | 1200 - 1000 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound from reaction mixtures or natural extracts. sci-hub.se These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase. omicsonline.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound due to its high resolution, sensitivity, and reproducibility. omicsonline.orgpharmaguideline.com The development of a robust HPLC method is critical for ensuring reliable results.

Method development typically involves optimizing several parameters:

Separation Mode: Reversed-phase HPLC (RP-HPLC) is commonly employed for alkyl glycosides. In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. nih.govwjpmr.com

Stationary Phase: Octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns are frequently chosen, offering excellent separation for compounds of moderate polarity like this compound. wjpmr.comconicet.gov.ar

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often necessary to achieve adequate separation of the analyte from impurities or other components. nih.govconicet.gov.ar

Detection: Due to the lack of a strong chromophore in this compound, Universal detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are required. nih.gov

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for its intended purpose. researchgate.netyoutube.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. pharmaguideline.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | RI, ELSD, or MS |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions and for screening purposes. nih.govresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., fructose (B13574) and butanol) and the formation of the product. researchgate.net

A typical TLC analysis involves:

Stationary Phase: A glass or aluminum plate coated with a thin layer of silica gel (e.g., Silica gel 60 F₂₅₄). nih.gov

Mobile Phase: The choice of eluent is crucial for achieving good separation. A mixture of solvents such as ethyl acetate, methanol, and water in appropriate ratios is often effective for polar compounds like glycosides. mdpi.com

Visualization: Since this compound is not UV-active, a staining reagent is required for visualization. Common stains for carbohydrates include p-anisaldehyde or ceric ammonium (B1175870) molybdate, which produce colored spots upon heating. researchgate.net

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components. rochester.edu TLC is also valuable in screening different reaction conditions or extracts for the presence of the target compound. researchgate.netmdpi.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl Acetate : Methanol : Water (e.g., 7:2:1 v/v/v) |

| Visualization | p-Anisaldehyde stain followed by heating |

| Expected Product Rf | Typically higher than fructose starting material |

Preparative Chromatography for Isolation and Purification

When a high-purity sample of this compound is needed for structural confirmation, biological testing, or as an analytical standard, preparative chromatography is the method of choice. chromatographyonline.comisca.in This technique is essentially a scaled-up version of analytical chromatography, designed to handle larger quantities of material. nih.govmdpi.com

Both preparative HPLC and medium-pressure liquid chromatography (MPLC) can be employed. nih.govpolypeptide.com The process involves injecting a concentrated solution of the crude product onto a larger-diameter column packed with a suitable stationary phase (often the same as in the analytical HPLC method). mdpi.com The mobile phase carries the components through the column at different rates, and fractions are collected as they elute. chromatographyonline.com The purity of these fractions is then assessed using an analytical method like HPLC or TLC. nih.gov The combination of different chromatographic techniques, such as MPLC followed by preparative HPLC, can be a powerful strategy for purifying complex mixtures. nih.gov

Theoretical and Computational Approaches to Structural Chemistry

Alongside experimental techniques, theoretical and computational methods provide profound insights into the three-dimensional structure, stability, and dynamic behavior of molecules like this compound at an atomic level. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For this compound, modeling can predict the most stable three-dimensional conformation, including the puckering of the furanose ring and the orientation of the butyl group. nih.gov The furanose ring is known for its conformational flexibility, and computational studies can help determine the preferred envelope or twist conformations. nih.govresearchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound can reveal:

Conformational Dynamics: How the molecule flexes and changes shape in solution.

Solvation: How water molecules arrange around the hydrophilic (sugar head) and hydrophobic (butyl tail) parts of the molecule.

Intermolecular Interactions: How multiple this compound molecules interact with each other, which is relevant to understanding its surfactant properties.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, and are performed using specialized software packages. The results provide a "computational microscope" that complements experimental data. mdpi.com

| Parameter | Example/Description |

|---|---|

| Force Field | CHARMM, AMBER, GROMOS (for biomolecules) |

| Software | GROMACS, NAMD, AMBER |

| Solvent Model | TIP3P, SPC/E (for explicit water) |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |

| Boundary Conditions | Periodic Boundary Conditions (PBC) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules from first principles, based on the laws of quantum mechanics. northwestern.edu These ab initio methods provide detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For a molecule such as this compound, these calculations can elucidate the distribution of electrons, predict sites of reactivity, and explain its chemical behavior at a fundamental level. The primary goal is to solve the Schrödinger equation for the molecule, which provides the wavefunction and energy of the system. northwestern.edu

A foundational method in this field is Density Functional Theory (DFT), which is frequently employed for its balance of accuracy and computational efficiency. ekb.egnih.gov DFT calculations determine the electron density of a molecule to derive its energy and, consequently, other electronic properties. ekb.eg The choice of the functional and basis set, such as the popular B3LYP functional with a 6-311++G** basis set, is crucial for obtaining reliable results that correlate well with experimental data. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound can be meticulously mapped using quantum chemical calculations. This involves analyzing the molecular orbitals (MOs), which describe the regions in the molecule where electrons are likely to be found. pressbooks.pub Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. aps.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.org They illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. avogadro.ccmdpi.com For this compound, an MESP map would reveal the negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would suggest susceptibility to nucleophilic attack.

Reactivity Descriptors

Quantum chemical calculations can also furnish a range of descriptors that quantify the reactivity of this compound. These global and local reactivity descriptors are derived from the electronic structure and provide a theoretical framework for predicting chemical behavior. chemrxiv.org

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are often calculated from the energies of the HOMO and LUMO and include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following table outlines some key quantum chemical calculation methods and the properties they can determine for a molecule like this compound.

| Computational Method | Calculated Properties | Insights Provided |

| Density Functional Theory (DFT) | Electron Density, Molecular Orbital Energies (HOMO, LUMO), Molecular Electrostatic Potential (MESP) | Overall electronic structure, regions of high and low electron density, prediction of reactive sites. |

| Hartree-Fock (HF) Theory | Molecular Orbitals, Electronic Energy | A foundational ab initio method providing a starting point for more advanced calculations. |

| Møller-Plesset Perturbation Theory (MP2) | Electron Correlation Energy, More Accurate Geometries and Energies | Improves upon the Hartree-Fock method by including electron correlation, leading to more accurate results. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Hybridization, Donor-Acceptor Interactions | Detailed analysis of bonding in terms of localized orbitals, revealing intramolecular interactions and charge distribution. |

These computational approaches provide a powerful lens through which the intricate electronic nature and chemical predispositions of this compound can be thoroughly investigated.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms Governing Butyl Fructofuranoside Formation and Transformations

The synthesis of this compound can be achieved through both chemical and enzymatic routes, each with distinct reaction pathways. Similarly, its transformation, primarily through hydrolysis, follows specific mechanistic steps.

Chemical synthesis of alkyl fructofuranosides, including this compound, can be achieved through several methods, though detailed mechanistic studies are not extensively documented specifically for the butyl derivative. One potential pathway involves the reaction of fructose (B13574) with butanol under acidic conditions. This reaction likely proceeds through the protonation of the anomeric hydroxyl group of the fructofuranose ring, followed by the elimination of a water molecule to form a carbocation intermediate. Butanol, acting as a nucleophile, then attacks this carbocation, leading to the formation of the glycosidic bond and yielding this compound after deprotonation.

Another approach is the thermolysis of sucrose (B13894) in the presence of an alcohol like butanol. The thermal degradation of sucrose initially involves the cleavage of the glycosidic bond to form glucose and a fructosyl cation. This cation can then be trapped by butanol to form this compound.

The degradation of this compound, particularly through acid-catalyzed hydrolysis, is a significant transformation pathway. The mechanism for the acid hydrolysis of alkyl glycosides generally involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen atom cdnsciencepub.com. This is followed by a slow, rate-determining unimolecular heterolysis of the conjugate acid to form a cyclic carbocation intermediate and butanol cdnsciencepub.com. Finally, the carbocation reacts with a water molecule to yield fructose. This A-1 (unimolecular) mechanism is supported by the observation that the entropies of activation for the hydrolysis of various methyl D-glycopyranosides are indicative of a unimolecular reaction cdnsciencepub.com.

The enzymatic synthesis of this compound is primarily accomplished through a transfructosylation reaction catalyzed by enzymes such as fructosyltransferases (FTases) and β-fructofuranosidases (also known as invertases). These enzymes, typically from microbial sources like Aspergillus species, belong to the glycoside hydrolase family 32 (GH32).

The catalytic cycle for the enzymatic synthesis of this compound from a fructose donor like sucrose and butanol as the acceptor follows a "ping-pong" mechanism. This mechanism involves a two-step process:

Fructosyl Transfer to the Enzyme: The enzyme's active site binds to the sucrose molecule. A key nucleophilic residue in the active site (often an aspartate) attacks the anomeric carbon of the fructose moiety in sucrose. This results in the cleavage of the glycosidic bond, releasing glucose and forming a covalent fructosyl-enzyme intermediate.

Fructosyl Transfer to the Acceptor: The fructosyl group is then transferred from the enzyme to an acceptor molecule. In the case of this compound synthesis, butanol acts as the acceptor. The hydroxyl group of butanol attacks the anomeric carbon of the enzyme-bound fructosyl unit, leading to the formation of this compound and the regeneration of the free enzyme.

Water can also act as an acceptor, leading to the hydrolysis of the fructosyl-enzyme intermediate and the release of fructose. The ratio of transfructosylation to hydrolysis is a critical factor in the efficiency of this compound synthesis and is influenced by reaction conditions such as substrate concentration and water activity.

Investigations into the active sites of these enzymes reveal the presence of conserved amino acid residues essential for catalysis. For instance, in β-fructofuranosidases from the GH32 family, three key acidic residues are implicated in substrate binding and hydrolysis: one acting as a nucleophile, another as a stabilizer of the transition state, and a third as a general acid/base catalyst. The topology of the active site, including the presence of non-polar domains, can influence the affinity for different acceptor molecules, such as alkyl glycosides nih.gov.

Kinetic Analysis of Synthesis and Degradation Reactions

The rates of synthesis and degradation of this compound are influenced by various factors. Kinetic analysis provides a quantitative understanding of these influences and allows for the development of predictive models.

The enzymatic synthesis of fructooligosaccharides (FOS), which is analogous to the synthesis of this compound, has been extensively studied, and the kinetics are often described by the Michaelis-Menten model nih.govresearchgate.net. In this model, the initial reaction rate (v) is related to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

The degradation of this compound via acid hydrolysis typically follows first-order kinetics with respect to the concentration of the glycoside cdnsciencepub.com. The rate law can be expressed as:

Rate = k[this compound]

where k is the first-order rate constant. This rate constant is dependent on the acid concentration and temperature.

The rates of both the synthesis and degradation of this compound are significantly affected by temperature, pH, and catalyst concentration.

Temperature: For enzymatic synthesis, the reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For example, in the synthesis of FOS using fructosyltransferase, a maximum yield was observed at 55 °C nih.govresearchgate.net. The thermal stability of the enzyme is a critical factor, and studies on β-fructofuranosidase from Aspergillus tamarii have shown that the enzyme retains relative stability at 50 °C nih.gov.

The rate of acid-catalyzed hydrolysis of glycosides also increases with temperature, following the Arrhenius equation. The energy of activation is a key parameter in quantifying this temperature dependence cdnsciencepub.com.

pH: Enzymes have an optimal pH range for their activity. For fructosyltransferases and β-fructofuranosidases, this is typically in the acidic to neutral range. For instance, a pH of 4.5 was found to be optimal for FOS synthesis in one study nih.govresearchgate.net, while another reported an optimal pH range of 5.0-7.0 for a β-fructofuranosidase nih.gov. Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site.

Acid-catalyzed hydrolysis rates are directly dependent on the pH, with lower pH values (higher acid concentrations) leading to faster reaction rates.

Catalyst Concentration: In enzymatic synthesis, the reaction rate is generally proportional to the enzyme concentration, provided that the substrate is not limiting. Studies on FOS synthesis have shown that the rate of formation increases with increasing enzyme concentration up to a certain point, after which it may plateau nih.govresearchgate.net.

For acid-catalyzed hydrolysis, the rate is dependent on the concentration of the acid catalyst.

The following table summarizes the influence of these parameters on the synthesis of a related compound, fructosyl sorbitol, which provides insights into the expected behavior for this compound synthesis mdpi.com.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Max Product Concentration ( g/100 mL) | Time to Max Concentration (h) |

| Temperature | 37 °C | 47 °C | 57 °C | 2.70 | 5 |

| 2.73 | 4 | ||||

| 2.74 | 2 | ||||

| pH | 5.8 | 6.9 | 7.9 | 2.3 | 4 |

| 2.7 | 4 | ||||

| 2.5 | 4 |

Data adapted from a study on the enzymatic synthesis of fructosyl sorbitol.

To gain a deeper understanding of the complex reaction network involved in the enzymatic synthesis of this compound, kinetic models are essential. These models can be used to simulate the reaction progress, optimize reaction conditions, and design reactors.

For the analogous synthesis of FOS, a five-step, ten-parameter model based on Michaelis-Menten kinetics has been developed nih.govresearchgate.net. This model accounts for the transfructosylation reactions leading to the formation of different FOS oligomers as well as the hydrolysis of sucrose. It also incorporates the inhibitory effect of glucose. Such a model can be adapted for the synthesis of this compound by considering butanol as the primary acceptor instead of another sucrose molecule.

The development of such a model involves:

Proposing a Reaction Mechanism: This includes all the elementary steps of substrate binding, product formation and release, and enzyme inhibition.

Deriving Rate Equations: Based on the proposed mechanism, rate equations for the consumption of substrates and the formation of products are derived.

Parameter Estimation: Experimental data on the concentration of substrates and products over time are used to estimate the kinetic parameters (e.g., Vmax, Km, inhibition constants) by fitting the model equations to the data using numerical methods.

Model Validation: The model is then validated by comparing its predictions with experimental data obtained under different conditions.

These kinetic models are valuable tools for process optimization, allowing for the in-silico exploration of different reaction strategies to maximize the yield and productivity of this compound.

Studies on Enzyme Inhibition and Activation Mechanisms

Research into the direct enzymatic interactions of this compound has revealed specific activation mechanisms, particularly concerning cellular signaling pathways. As of the current body of scientific literature, studies detailing the direct inhibition of enzymes by this compound are not available. The primary focus of existing research has been on its role in activating specific kinase pathways.

One key study has shown that n-butyl-α-D-fructofuranoside is an activator of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov This activation is a critical step in a cascade that leads to the enhanced transcriptional activity of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that regulates the expression of various antioxidant and detoxifying enzymes. nih.govnih.gov

The activation of Nrf2 by n-butyl-α-D-fructofuranoside was found to be independent of reactive oxygen species (ROS), indicating a direct or near-direct interaction with the signaling cascade. nih.gov The mechanism involves the phosphorylation of JNK, which then leads to the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, thereby upregulating their expression. nih.govnih.gov

This activation mechanism results in a significant, dose-dependent increase in the expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.govnih.govfrontiersin.org These enzymes play a crucial role in protecting cells from oxidative stress and inflammation. nih.govmdpi.com

The table below summarizes the observed effects of n-butyl-α-D-fructofuranoside on the expression of these downstream enzymes, illustrating the functional consequence of the JNK activation.

| Compound | Affected Enzyme/Protein | Observed Effect | Mechanism of Action |

| n-Butyl-α-D-fructofuranoside | JNK Mitogen-Activated Protein Kinases | Increased phosphorylation | Direct or near-direct activation |

| n-Butyl-α-D-fructofuranoside | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Enhanced transcriptional activity and nuclear translocation | Mediated by the phosphorylation of JNK |

| n-Butyl-α-D-fructofuranoside | Heme oxygenase-1 (HO-1) | Significant dose-dependent increase in expression | Upregulation via Nrf2 activation |

| n-Butyl-α-D-fructofuranoside | NAD(P)H quinone dehydrogenase 1 (NQO-1) | Significant dose-dependent increase in expression | Upregulation via Nrf2 activation |

Derivatization and Chemical Modification Studies

Regioselective Functionalization of Hydroxyl Groups in Butyl Fructofuranosides

Butyl fructofuranoside possesses several hydroxyl groups with varying reactivity, making their selective functionalization a significant chemical challenge. The primary hydroxyl groups are generally more reactive than the secondary ones due to less steric hindrance. nih.govdoubtnut.com Strategies for regioselective modification are essential for creating well-defined derivatives.

Controlled acylation, such as acetylation and benzoylation, is a common method for protecting hydroxyl groups or for introducing functional moieties. The regioselectivity of these reactions can be influenced by the reaction conditions, including the choice of solvent, temperature, and catalyst.

Acetylation: The selective acetylation of primary hydroxyl groups in carbohydrates can often be achieved under controlled conditions. researchgate.netrsc.org For this compound, treatment with a stoichiometric amount of an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) at low temperatures would be expected to favor the formation of the primary acetate. Enzymatic strategies using lipases have also been shown to be highly regioselective for the acetylation of flavonoids and could be applicable to fructofuranosides. mdpi.com

Benzoylation: Benzoylation can provide more crystalline products that are easier to handle and purify. Regioselective benzoylation of primary hydroxyl groups can be achieved using reagents like benzoyl chloride under controlled conditions. mdpi.com For instance, the use of 1-benzoylimidazole catalyzed by DBU has been reported for the selective benzoylation of primary alcohols in various polyols. mdpi.com Iron(III) chloride has also been used as a catalyst for the regioselective benzoylation of diols and glycosides. researchgate.net These methods could potentially be adapted for the selective protection of the primary hydroxyls of this compound.

Table 1: Hypothetical Regioselective Acylation of this compound

| Acylating Agent | Catalyst/Conditions | Major Product (Predicted) |

| Acetic Anhydride | Pyridine, 0°C | 6-O-acetyl-butyl fructofuranoside |

| Benzoyl Chloride | DBU, MeCN, 50°C | 6-O-benzoyl-butyl fructofuranoside |

| 1-Benzoylimidazole | DBU, MeCN, 50°C | 6-O-benzoyl-butyl fructofuranoside |

This table is illustrative and based on general principles of carbohydrate chemistry, as specific experimental data for this compound was not found.

Oxidation: The selective oxidation of hydroxyl groups in monosaccharides can lead to the formation of aldehydes, ketones, or carboxylic acids. youtube.com The primary hydroxyl groups are more susceptible to oxidation. Reagents such as 2-iodoxybenzoic acid (IBX) have been used for the selective oxidation of primary hydroxyls in iridoid glycosides to aldehydes. nih.gov Stronger oxidizing agents like nitric acid can oxidize both the anomeric carbon (if it's a hemiacetal) and the primary hydroxyl group to carboxylic acids. youtube.com In the case of this compound, which is a furanoside, the anomeric carbon is part of a ketal and thus not readily oxidized. Therefore, selective oxidation would primarily target the primary hydroxyls.

Reduction: Reduction reactions are typically performed on carbonyl groups. Therefore, to apply reduction reactions to this compound, it would first need to be oxidized to introduce a carbonyl functionality. For example, if a primary hydroxyl were oxidized to an aldehyde, it could then be reduced back to an alcohol using a reducing agent like sodium borohydride, or converted to an amino group via reductive amination.

Synthesis of Novel this compound Conjugates for Research Purposes

The synthesis of conjugates involves linking this compound to other molecules, such as fluorescent tags, biotin, or pharmacologically active compounds, to create probes for biological studies or to develop new therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a common method for creating such conjugates. researchgate.net This would require the initial derivatization of this compound to introduce an azide (B81097) or alkyne functionality. For example, a primary hydroxyl group could be tosylated and then displaced by sodium azide to yield an azido-derivative, which can then be "clicked" with an alkyne-containing molecule.

Investigation of Glycosidic Linkage Modifications and Isomerizations

Glycosidic Linkage Modifications: The glycosidic linkage in this compound is a β-(2→O)-butyl linkage. Modifications to this linkage are challenging and can alter the stability and biological activity of the molecule. One potential modification is the replacement of the glycosidic oxygen with sulfur to create a thioglycoside. nih.gov Thioglycosides are generally more stable towards enzymatic hydrolysis.

Isomerization: Isomerization reactions can involve the conversion of the furanose ring to a pyranose ring or changes in the stereochemistry of the sugar. The isomerization of glucose to fructose (B13574) is a well-known industrial process. nih.govmdpi.com While the butyl glycoside is expected to stabilize the furanose form, studies on the isomerization of monosaccharides in subcritical aqueous ethanol (B145695) have shown that aldose-ketose isomerization is favorable. nih.gov It is conceivable that under certain conditions, the fructofuranoside could isomerize, though this is less likely for a glycoside compared to a free sugar.

Occurrence, Isolation, and Biosynthetic Pathways in Natural Systems

Identification and Isolation of Butyl Fructofuranosides from Plant Sources

Butyl fructofuranoside has been identified and isolated from a few specific plant sources, highlighting its relatively rare occurrence in the plant kingdom. Research has confirmed the presence of different isomers of this compound in the root barks of Ulmus davidiana var. japonica and the leaves of Clerodendrum glabrum. thieme-connect.comresearchgate.net Another source for n-butyl-β-D-fructofuranoside is Lobelia chinensis Lour.

In the leaves of Clerodendrum glabrum, a plant cultivated in Egypt, both n-butyl-β-D-fructofuranoside and n-butyl-α-D-fructofuranoside have been successfully isolated. thieme-connect.comresearchgate.net This was the first instance of these compounds being reported from this particular plant species. thieme-connect.comresearchgate.net Similarly, n-butyl-α-D-fructofuranoside has been isolated from the root barks of Ulmus davidiana var. japonica, a plant used in traditional Korean medicine.

| Compound | Plant Source | Plant Part |

|---|---|---|

| n-butyl-α-D-fructofuranoside | Ulmus davidiana var. japonica | Root barks |

| n-butyl-α-D-fructofuranoside | Clerodendrum glabrum | Leaves |

| n-butyl-β-D-fructofuranoside | Clerodendrum glabrum | Leaves |

| n-butyl-β-D-fructofuranoside | Lobelia chinensis Lour. | Not specified in available literature |

Methodologies for Extraction and Purification from Complex Natural Matrices

The isolation of this compound from its natural sources involves a multi-step process designed to separate the compound from a complex mixture of other plant metabolites. The general approach begins with the extraction of the powdered plant material, followed by purification using various chromatographic techniques.

A common initial step is the extraction of the dried and powdered plant material with a polar solvent, typically methanol (B129727) or ethanol (B145695), often using a Soxhlet apparatus for continuous hot percolation. pharmacy180.com This process is effective at extracting a wide range of compounds, including glycosides. For thermolabile glycosides, extraction is performed at lower temperatures. pharmacy180.com

The resulting crude extract is then subjected to a series of purification steps. One common technique involves solvent-solvent partitioning. For instance, the crude extract can be partitioned between water and n-butanol, which helps to separate the more polar glycosides into the butanol layer.

Chromatography is a crucial step for the final purification of this compound. A variety of chromatographic methods are employed, including: researchgate.net

Column Chromatography: This is a fundamental technique used for the separation of individual compounds from a mixture. For the purification of glycosides, stationary phases like silica (B1680970) gel are often used. researchgate.net

Diaion HP-20: This is a porous polymer resin used in column chromatography for the separation of various natural products.

Octadecylsilyl (ODS) column chromatography: This is a form of reverse-phase chromatography that is effective for the separation of moderately polar compounds like this compound.

For example, in the isolation of butyl fructofuranosides from Clerodendrum glabrum, the methanolic extract of the leaves was subjected to chromatography on a Diaion HP-20 column, followed by further purification on an ODS column. researchgate.net The final separation of the different fractions is often monitored by thin-layer chromatography (TLC).

Proposed Biosynthetic Pathways of Alkyl Fructofuranosides in Biological Systems

The precise biosynthetic pathway of this compound has not been specifically elucidated in the scientific literature. However, based on the well-established principles of glycoside biosynthesis in plants, a plausible pathway can be proposed. The formation of an O-glycosidic bond, such as that found in this compound, is typically catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).

The proposed biosynthesis would likely involve two key components:

An activated sugar donor: In the case of a fructofuranoside, the activated sugar would be UDP-fructose. This is formed from fructose-6-phosphate, a central intermediate in carbohydrate metabolism.

An acceptor molecule: For this compound, the acceptor molecule is butanol.

The proposed pathway would proceed as follows:

Step 1: Activation of Fructose (B13574): Fructose is phosphorylated to fructose-6-phosphate, which is then converted to fructose-1-phosphate. Fructose-1-phosphate then reacts with uridine triphosphate (UTP) to form UDP-fructose, the activated sugar donor.

Step 2: Glycosidic Bond Formation: A specific fructosyltransferase enzyme would then catalyze the transfer of the fructofuranosyl moiety from UDP-fructose to the hydroxyl group of a butanol molecule. This reaction would result in the formation of this compound and the release of UDP.

The presence of both α and β anomers of this compound in nature suggests that there may be different fructosyltransferases with distinct stereospecificities, or that the anomeric configuration may be influenced by other cellular factors. The butanol itself could be derived from various metabolic pathways within the plant.

This proposed pathway is consistent with the general mechanism for the biosynthesis of a wide variety of O-glycosides in plants, where UGTs play a central role in attaching sugar moieties to a diverse range of acceptor molecules, thereby increasing their solubility and altering their biological activity.

Advanced Research Applications and Future Directions in Carbohydrate Science

Butyl Fructofuranoside as a Chiral Building Block in Organic Synthesis

The inherent chirality of carbohydrates makes them invaluable starting materials in the synthesis of complex, enantiomerically pure organic molecules. nih.gov this compound, with its multiple stereocenters and functional groups, is a promising chiral building block for stereoselective synthesis. rsc.orgnih.govnih.govsemanticscholar.org

The furanose ring of this compound provides a rigid scaffold from which the stereochemistry of subsequent reactions can be controlled. The hydroxyl groups at various positions can be selectively protected and then functionalized to introduce new chiral centers with high diastereoselectivity. For instance, the primary hydroxyl groups offer sites for straightforward modification without affecting the stereocenters of the ring.

Detailed Research Findings:

While specific total syntheses employing this compound as the primary chiral synthon are not yet extensively documented in mainstream literature, the principles of using similar carbohydrate scaffolds are well-established. The synthetic utility of fructofuranosides is demonstrated in the stereoselective synthesis of various glycosides and complex natural products. The strategic placement of the butyl group can also influence the solubility and reactivity of the molecule in organic solvents, potentially offering advantages over more common glycosides.

Future research in this area will likely focus on the development of novel protecting group strategies tailored to this compound to unlock its full potential as a versatile chiral starting material. Its application in the synthesis of biologically active molecules, such as enzyme inhibitors or carbohydrate-based drugs, is a particularly promising avenue.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product |

| Selective Protection of Primary Hydroxyls | Trityl chloride, pyridine (B92270) | 6-O-Trityl-butyl fructofuranoside |

| Oxidation of Primary Hydroxyl | TEMPO, NaOCl | Butyl fructofuranosiduronic acid |

| Etherification of Secondary Hydroxyls | NaH, Benzyl bromide | Benzylated this compound derivatives |

| Glycosylation | Glycosyl donor, TMSOTf | Disaccharide containing this compound |

Investigation of its Role in Industrial Biocatalytic Systems Beyond Its Own Synthesis

The enzymatic synthesis of alkyl glycosides, including this compound, is a well-explored area of industrial biocatalysis, valued for its sustainability and stereoselectivity. biorxiv.orgbiorxiv.orglu.se However, the role of this compound itself within other biocatalytic systems is an emerging area of research.

One potential application is as a substrate for enzymatic polymerization. mdpi.comrsc.org Lipases and other hydrolases, under specific conditions, can catalyze the formation of polyesters and other polymers from monomers containing hydroxyl and carboxyl groups. The hydroxyl groups of this compound could potentially be involved in such polymerizations, leading to the creation of novel bio-based polymers with unique properties conferred by the sugar moiety.

Detailed Research Findings:

Research on the use of alkyl glycosides in biocatalytic processes has shown that these molecules can act as surfactants to improve the solubility and mass transfer of hydrophobic substrates in aqueous enzymatic reactions. worktribe.comnih.gov The amphiphilic nature of this compound makes it a candidate for such applications. Furthermore, its interaction with enzymes could potentially modulate their activity or stability. For example, the binding of an alkyl fructofuranoside to the surface of an enzyme could induce conformational changes that enhance its catalytic efficiency or protect it from denaturation in harsh industrial environments.